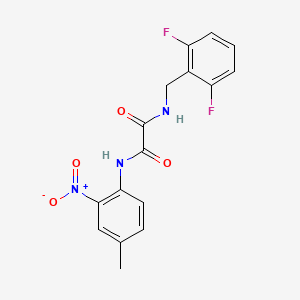

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

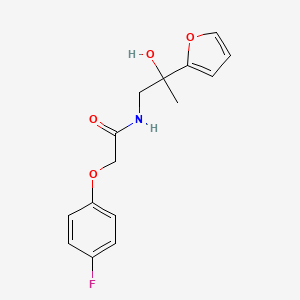

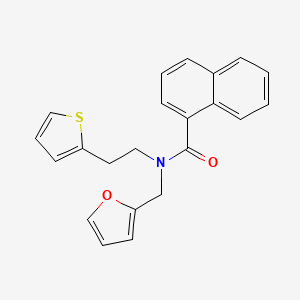

The compound is a complex organic molecule. It contains several functional groups, including an oxalamide group, a difluorobenzyl group, and a methyl-nitrophenyl group. These groups suggest that the compound could have interesting chemical properties .

Chemical Reactions Analysis

The compound likely undergoes reactions typical of oxalamides, difluorobenzyls, and methyl-nitrophenyls. For instance, the nitro group in the methyl-nitrophenyl part of the molecule could potentially be reduced to an amine .Wissenschaftliche Forschungsanwendungen

Inhibition of Nucleoside Transport Proteins

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide derivatives have been investigated for their potential to inhibit nucleoside transport proteins, specifically ENT1. These compounds, by replacing the ribose moiety with substituted benzyl groups, exhibit varying affinities for ENT1, with certain substitutions resulting in compounds with low nanomolar range affinities. This indicates their potential utility in modulating nucleoside transport, which has implications for treating conditions where nucleoside transport modulation is beneficial, such as certain cancers and cardiovascular diseases (Tromp et al., 2004).

Synthesis and Chemical Properties

The chemical structure of N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide allows for its use in novel synthetic pathways, offering a new method for creating di- and mono-oxalamides. This has led to the development of one-pot synthetic approaches for these compounds, showcasing their utility in the synthesis of potentially biologically active molecules. Such methodologies are valuable for creating libraries of compounds for drug discovery and other applications (Mamedov et al., 2016).

Polymer and Materials Science Applications

Derivatives of N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide have been explored for their applications in polymer and materials science, particularly those featuring photolabile groups like the o-nitrobenzyl group. These compounds are utilized in creating photodegradable hydrogels, functionalized (block) copolymers, and other materials that can change properties upon irradiation. This research area holds promise for developing new materials with applications ranging from biomedical devices to environmental cleanup technologies (Zhao et al., 2012).

Antimicrobial and Antitubercular Activities

Compounds structurally related to N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research indicates their potential as leads for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The ability of these compounds to inhibit the growth of pathogenic bacteria and Mycobacterium tuberculosis points to their potential utility in treating infectious diseases (Samadhiya et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O4/c1-9-5-6-13(14(7-9)21(24)25)20-16(23)15(22)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHKZZPYEGNOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2647830.png)

![(9Z)-9-{[3-(4-chlorophenoxy)phenyl]methylidene}-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2647831.png)

![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/no-structure.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2647834.png)

![Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2647835.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2647839.png)

![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2647841.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2647847.png)

![2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2647849.png)